molecular formula C30H46O5 B1204547 Geumonoid

Geumonoid

Cat. No. B1204547
M. Wt: 486.7 g/mol
InChI Key: JYKBQWDGVKFSAL-FAPPRUROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geumonoid is a triterpenoid isolated from whole plants of Geum japonicum and has been shown to exhibit inhibitory activity against HIV-1 protease. It has a role as a metabolite and a HIV protease inhibitor. It is a triterpenoid, a secondary alcohol, a methyl ketone and a monocarboxylic acid.

Scientific Research Applications

Genetically Engineered Crops

  • Safety and Adoption : The safety of genetically engineered (GE) crops has been a significant focus of scientific research, with a wide body of literature indicating no significant hazards directly connected to their use. The extensive cultivation of GE crops worldwide has been accompanied by intense research and public debate, aiming to inform and balance perceptions regarding GE technology in agriculture (Nicolia et al., 2014).

Geranium Species

  • Phytochemical Composition and Biological Activities : Geranium robertianum L., known for its therapeutic properties in folk medicine, has been the subject of scientific scrutiny, particularly its phytochemical characterization and biological activities. This research supports the plant's antioxidant, antimicrobial, anti-inflammatory, anti-hyperglycaemic, and cytotoxic properties, largely attributed to its high content of phenolic compounds (Graça et al., 2016).

Gene Editing Technologies

  • CRISPR/Cas9 in Agriculture : The CRISPR/Cas9 system represents a pivotal advancement in genome editing, offering a powerful tool for enhancing crop yields and resilience to environmental stresses. This technology is instrumental in developing non-transgenic crops with desired traits, promoting sustainable agricultural practices and addressing global food security challenges (Rasheed et al., 2021).

properties

Product Name

Geumonoid

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,4aR,8aS)-6-[[(1R,2S,4aR,6R,7R,8aR)-2-acetyl-6,7-dihydroxy-1,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methyl]-1,4a-dimethyl-2,3,4,8a-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-18-29(7)17-21(32)24(33)26(3,4)22(29)11-14-30(18,19(2)31)16-20-9-10-23-27(5,15-20)12-8-13-28(23,6)25(34)35/h9-10,15,18,21-24,32-33H,8,11-14,16-17H2,1-7H3,(H,34,35)/t18-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1

InChI Key

JYKBQWDGVKFSAL-FAPPRUROSA-N

Isomeric SMILES

C[C@@H]1[C@]2(C[C@H]([C@@H](C([C@@H]2CC[C@@]1(CC3=C[C@]4(CCC[C@@]([C@H]4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C

Canonical SMILES

CC1C2(CC(C(C(C2CCC1(CC3=CC4(CCCC(C4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C

synonyms

geumonoid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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